molecular formula C15H15N5O B10985294 3-(1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

3-(1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

Cat. No.: B10985294
M. Wt: 281.31 g/mol
InChI Key: BAMIFVOVZYCNOG-UHFFFAOYSA-N
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Description

3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE is a synthetic organic compound that features both pyrrole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s applicability in different fields .

Scientific Research Applications

3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE apart is its combination of pyrrole and triazole rings, which confer unique electronic properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

3-pyrrol-1-yl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C15H15N5O/c21-14(6-9-20-7-1-2-8-20)18-13-5-3-4-12(10-13)15-16-11-17-19-15/h1-5,7-8,10-11H,6,9H2,(H,18,21)(H,16,17,19)

InChI Key

BAMIFVOVZYCNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3

Origin of Product

United States

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